2-((3-(furan-2-ylmethyl)-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-phenethylacetamide
Description
2-((3-(Furan-2-ylmethyl)-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-phenethylacetamide is a thieno[2,3-d]pyrimidine derivative characterized by a fused thiophene-pyrimidine core, a furan-2-ylmethyl substituent at the 3-position, and a phenethylacetamide group linked via a thioether bridge. The compound’s synthesis likely follows methods analogous to those reported for related thienopyrimidine acetamides, involving condensation of thiouracil derivatives with activated acetamide intermediates under reflux conditions in acetonitrile with triethylamine as a catalyst .
Properties
IUPAC Name |
2-[3-(furan-2-ylmethyl)-6-methyl-4-oxothieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(2-phenylethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O3S2/c1-15-12-18-20(30-15)24-22(25(21(18)27)13-17-8-5-11-28-17)29-14-19(26)23-10-9-16-6-3-2-4-7-16/h2-8,11-12H,9-10,13-14H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YURYBAACIURVHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(S1)N=C(N(C2=O)CC3=CC=CO3)SCC(=O)NCCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((3-(furan-2-ylmethyl)-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-phenethylacetamide is a novel derivative within the class of thienopyrimidine compounds. This compound has garnered attention due to its potential biological activities, particularly in anticancer and antibacterial applications. This article reviews various studies that explore its biological activity, mechanisms of action, and potential therapeutic uses.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure includes a thieno[2,3-d]pyrimidine core, which is known for its diverse biological properties.
Anticancer Activity
Research indicates that derivatives of thieno[2,3-d]pyrimidine exhibit significant anticancer properties. For instance, studies have shown that compounds with similar structures can inhibit cell proliferation in various cancer cell lines:
| Compound | Cell Line | GI50 (µM) | Reference |
|---|---|---|---|
| Compound 21 | HepG-2 (Liver) | 0.02 | |
| Compound 21 | HT-29 (Colon) | 0.03 | |
| Compound 21 | NCI-H460 (Lung) | 0.05 |
In a comparative study, the lead compound exhibited a GI50 value of 0.04 µM against the same cell lines when compared to doxorubicin, indicating potent anticancer activity.
Antibacterial Activity
The antibacterial efficacy of this compound has also been evaluated against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values suggest notable antibacterial properties:
These results highlight the potential of thienopyrimidine derivatives as effective antibacterial agents.
The biological mechanisms through which this compound exerts its effects are under investigation. Similar thienopyrimidine compounds have been shown to interact with various molecular targets:
- Inhibition of Kinases : Some derivatives inhibit specific kinases involved in cancer cell signaling pathways.
- Microtubule Polymerization : Certain compounds have been identified as inhibitors of microtubule polymerization, which is crucial for cancer cell division and proliferation.
- Reactive Oxygen Species (ROS) Generation : The ability to induce oxidative stress in cancer cells has been proposed as a mechanism for anticancer activity.
Study on Anticancer Properties
In a study conducted by Hafez et al., a series of thieno[3,2-d]pyrimidine compounds were synthesized and evaluated for their anticancer activity using three different cell lines. The findings demonstrated that modifications at the third position on the thiophene ring significantly influenced growth inhibition rates. The study concluded that these compounds could serve as promising candidates for further development in cancer therapy .
Study on Antibacterial Efficacy
Another significant study focused on evaluating the antibacterial activity of similar thiophene derivatives against multiple bacterial strains. The results indicated that these compounds exhibited significant antibacterial effects, particularly against resistant strains . This research supports the potential clinical applications of thienopyrimidine derivatives in treating bacterial infections.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparisons
Key Observations :
- However, alkyl groups may improve pharmacokinetic properties like solubility and metabolic stability .
- Side Chain Modifications : The N-phenethyl group in the target compound balances lipophilicity and hydrogen-bonding capacity, whereas bulkier substituents (e.g., mesityl in ) may increase steric hindrance, affecting target engagement.
- Synthetic Efficiency : Compounds with simpler substituents (e.g., 4-chlorophenyl in ) achieve higher synthetic yields (>90%), suggesting that the furan-2-ylmethyl group may complicate synthesis due to steric or electronic factors.
Pharmacokinetic and Bioactivity Considerations
- Thioether Linkage : The thioether bridge (common in ) enhances stability compared to oxygen or nitrogen linkages, as demonstrated in ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
